1-(2-Cyclopropyl-6-methylphenyl)methanamine hydrochloride
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Overview
Description
1-(2-Cyclopropyl-6-methylphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C11H15N·HCl It is a hydrochloride salt of an amine, characterized by the presence of a cyclopropyl group and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclopropyl-6-methylphenyl)methanamine hydrochloride typically involves the following steps:
Formation of the Intermediate: The starting material, 2-cyclopropyl-6-methylbenzaldehyde, is subjected to reductive amination with an appropriate amine source, such as methylamine, in the presence of a reducing agent like sodium cyanoborohydride.
Hydrochloride Salt Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Cyclopropyl-6-methylphenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions may include the use of nitrating agents like nitric acid or halogenating agents like bromine.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(2-Cyclopropyl-6-methylphenyl)methanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropyl-6-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The cyclopropyl and methyl groups may contribute to the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
- 1-(2-Cyclopropyl-4-methylphenyl)methanamine hydrochloride
- 1-(5-Cyclopropyl-2-methylphenyl)methanamine hydrochloride
- 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine dihydrochloride
- (1-(2-Methoxyphenyl)cyclopropyl)methanamine
Uniqueness: 1-(2-Cyclopropyl-6-methylphenyl)methanamine hydrochloride is unique due to the specific positioning of the cyclopropyl and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in distinct pharmacological properties compared to its analogs.
Properties
Molecular Formula |
C11H16ClN |
---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
(2-cyclopropyl-6-methylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-8-3-2-4-10(9-5-6-9)11(8)7-12;/h2-4,9H,5-7,12H2,1H3;1H |
InChI Key |
JEMVTUCYMJMZRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CC2)CN.Cl |
Origin of Product |
United States |
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